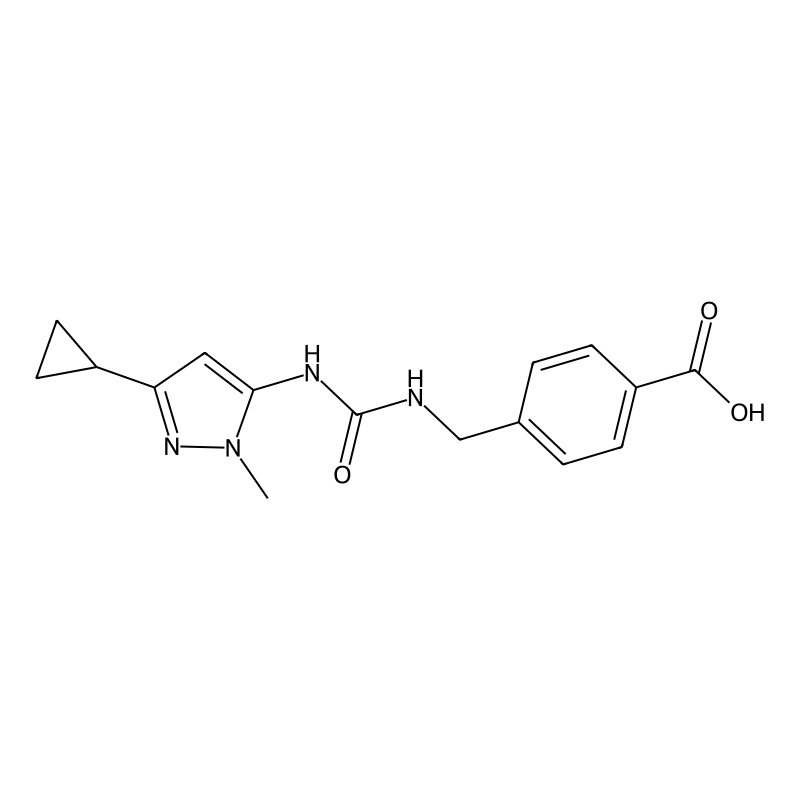

4-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)carbamoylamino]methyl]benzoic acid

Catalog No.

S7031691

CAS No.

M.F

C16H18N4O3

M. Wt

314.34 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

4-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)carbamoylamino]methyl]benzoic acid

IUPAC Name

4-[[(5-cyclopropyl-2-methylpyrazol-3-yl)carbamoylamino]methyl]benzoic acid

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

InChI

InChI=1S/C16H18N4O3/c1-20-14(8-13(19-20)11-6-7-11)18-16(23)17-9-10-2-4-12(5-3-10)15(21)22/h2-5,8,11H,6-7,9H2,1H3,(H,21,22)(H2,17,18,23)

InChI Key

JJUBJSJLKIDOCU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NC(=O)NCC3=CC=C(C=C3)C(=O)O

CMPB is a chemical compound that belongs to the class of benzoic acids. It has the molecular formula C19H20N4O3 and a molecular weight of 360.4 g/mol. This compound was first synthesized in 2005 by a group of scientists led by Hajime Katoh. CMPB is a potent inhibitor of the proteasome, which is a large protein complex that catalyzes the degradation of proteins in the cell. It has been shown to have potential anti-tumor activity and is being studied for its potential applications in cancer research.

CMPB is a white to off-white crystalline powder that is soluble in DMSO, ethanol, and methanol. It has a melting point of 206-209°C and a pKa of 4.8. CMPB is stable under normal conditions but should be protected from light and moisture.

CMPB can be synthesized through a multi-step process that involves the reaction of 5-cyclopropyl-2-methylpyrazole with chloroacetic acid, followed by the reaction with p-aminobenzoic acid in the presence of a coupling reagent. The final product is obtained by the acidification of the reaction mixture and recrystallization. The synthesized CMPB is then characterized using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

CMPB can be analyzed using various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). These techniques are used to quantify the amount of CMPB in a given sample and to determine its purity and structure.

CMPB has been shown to have potential anti-tumor activity by inhibiting the proteasome in cancer cells. It has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to inhibit the degradation of proteins in the brain. CMPB has shown to be effective in reducing inflammation in animal studies.

CMPB has been shown to have low toxicity in animal studies. However, further studies are needed to determine its long-term toxicity and safety in humans.

CMPB has been studied for its potential applications in cancer research, neurodegenerative diseases, and inflammation. It has also been used as a tool compound in proteasome research.

The current state of research on CMPB is focused on its potential applications in cancer research and neurodegenerative diseases. Various studies have shown promising results in animal models, and further studies are needed to determine its efficacy in humans.

CMPB has the potential to be used in various areas of research and industry, such as cancer treatment and drug discovery. It can also be used as a tool compound in proteasome research.

Despite the promising results of CMPB in various studies, there are still limitations to its use, such as its potential toxicity in humans and its low solubility in water. Future directions for research on CMPB include determining its long-term toxicity and safety in humans and developing more efficient synthesis methods to increase its solubility.

1. Development of more efficient synthesis methods to increase the yield of CMPB and its solubility in water.

2. Further studies to determine the long-term toxicity and safety of CMPB in humans.

3. Use of CMPB as a potential therapy for neurodegenerative diseases, such as Alzheimer's and Parkinson's.

4. Development of a targeted delivery system for CMPB to increase its efficacy and reduce potential toxicity.

5. Investigation of the mechanisms of action of CMPB on the proteasome and its potential to be used as a tool compound in proteasome research.

6. Investigation of the potential use of CMPB in combination therapies for cancer treatment.

7. Development of more selective proteasome inhibitors based on the structure of CMPB.

2. Further studies to determine the long-term toxicity and safety of CMPB in humans.

3. Use of CMPB as a potential therapy for neurodegenerative diseases, such as Alzheimer's and Parkinson's.

4. Development of a targeted delivery system for CMPB to increase its efficacy and reduce potential toxicity.

5. Investigation of the mechanisms of action of CMPB on the proteasome and its potential to be used as a tool compound in proteasome research.

6. Investigation of the potential use of CMPB in combination therapies for cancer treatment.

7. Development of more selective proteasome inhibitors based on the structure of CMPB.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

314.13789045 g/mol

Monoisotopic Mass

314.13789045 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-26-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds